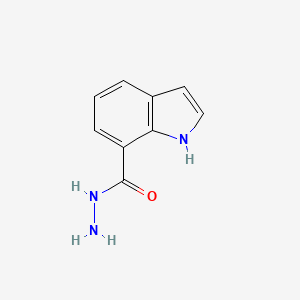

1H-indole-7-carbohydrazide

Overview

Description

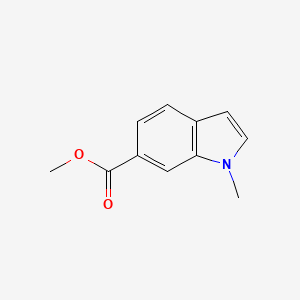

1H-indole-7-carbohydrazide is a derivative of the indole family, a group of compounds known for their presence in natural products and pharmaceuticals. Indole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

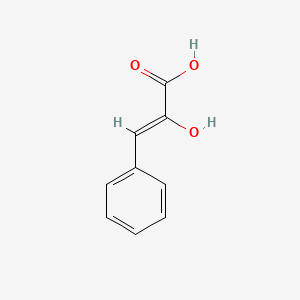

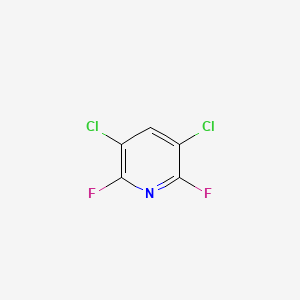

The synthesis of indole carbohydrazide derivatives can be achieved through various methods. For instance, the condensation of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones has been reported to yield N'-alkylidene/cycloalkylidene derivatives, characterized by spectroscopic methods . Another approach involves the hydrazinolysis of ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate to produce novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . Additionally, indole-2-carboxylic acid hydrazide has been synthesized and used to generate various indole derivatives through reactions with aromatic aldehydes and cyclization processes .

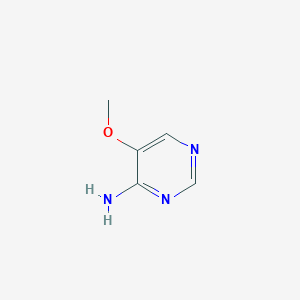

Molecular Structure Analysis

The molecular structure of indole carbohydrazide derivatives has been elucidated using techniques such as X-ray crystallography, which confirmed the planarity of the indole ring and its perpendicular orientation to other functional groups in the molecule . Single crystal X-ray diffraction has also been employed to analyze the structure of N'-alkylidene derivatives of indole carbohydrazides .

Chemical Reactions Analysis

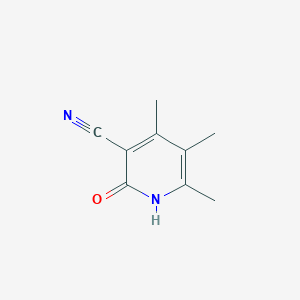

Indole carbohydrazides participate in a variety of chemical reactions. They can react with aromatic aldehydes to form hydrazone derivatives, which can be further cyclized to produce indolo[2,3-d]pyridazine derivatives . These compounds can also undergo condensation reactions to yield a range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole carbohydrazide derivatives are characterized using spectroscopic methods such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry . These compounds exhibit rotational restriction around certain bonds, as evidenced by double resonances in NMR spectra . The presence of functional groups such as hydroxyl or nitro groups can significantly affect the properties and biological activities of these molecules .

Relevant Case Studies

Several studies have explored the biological activities of indole carbohydrazide derivatives. For example, a series of indole-based acetohydrazide analogs were synthesized and evaluated for their inhibitory potential against thymidine phosphorylase, with some derivatives showing potent activity . Another study reported the synthesis of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, which exhibited cytotoxic activity against human cancer cell lines . Additionally, indole carbohydrazides have been investigated for their antioxidant properties and acetylcholinesterase inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

1. α-Amylase Inhibitory Potential

Indole carbohydrazide derivatives have been synthesized and evaluated for their α-amylase inhibitory potential. These compounds, including 1H-indole-7-carbohydrazide derivatives, have shown varying degrees of inhibitory activity, some demonstrating potent inhibition comparable to the standard acarbose. This suggests potential applications in managing conditions like diabetes where α-amylase inhibition is beneficial (Noreen et al., 2017).

2. Antioxidant and Acetylcholinesterase Inhibition Properties

Indole-2-carbohydrazides have been prepared and evaluated for their antioxidant properties using various assays. These compounds have shown promising results, with some demonstrating superior antioxidant capabilities compared to standards. Additionally, their acetylcholinesterase inhibition properties were evaluated, indicating potential applications in neurodegenerative diseases like Alzheimer's (Bingul et al., 2019).

3. Anti-cholinesterase Activity

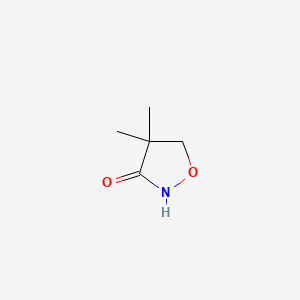

A novel series of carbohydrazide indole-isoxazole hybrid derivatives have been synthesized and assessed for their in vitro anti-cholinesterase activity. These findings are significant for therapeutic treatments in neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors can increase acetylcholine levels in the synaptic cleft (Mirfazli et al., 2018).

4. Anticancer Properties

Indole-2-carbohydrazide derivatives have been synthesized and evaluated for their anticancer properties. Some compounds in this series demonstrated remarkable antiproliferative activity against various cancer cell lines, indicating potential for developing novel cancer therapies (Kazan et al., 2019).

5. Antimicrobial and Antifungal Activities

Indole-2-carboxylic acid derivatives, including carbohydrazides, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibited significant antibacterial and moderate antifungal activities, suggesting their potential as lead compounds in developing new antimicrobial agents (Raju et al., 2015).

6. Thymidine Phosphorylase Inhibitory Potential

Indole-based acetohydrazide derivatives have been tested for their thymidine phosphorylase inhibitory potential. These compounds inhibited thymidine phosphorylase at various concentrations, indicating potential applications in cancer therapy, as thymidine phosphorylase is associated with tumor growth and metastasis (Taha et al., 2020).

Mechanism of Action

Target of Action

1H-Indole-7-carbohydrazide primarily targets copper (Ⅱ) ions . The compound has been used as a fluorescence probe to detect these ions, with detection limits of 0.37, 0.27, and 0.26 μM in a concentration range of 0–50 μM .

Mode of Action

The compound interacts with its target through a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process is initiated when the proton of the hydrazide in this compound is protonated by the copper (Ⅱ) ion . This interaction interferes with the ESIPT process, leading to changes in the compound’s fluorescence properties .

Pharmacokinetics

Its use as a fluorescence probe suggests it may have good bioavailability and can interact effectively with its target ions in the body .

Result of Action

The primary result of this compound’s action is the detection of copper (Ⅱ) ions. When the compound interacts with these ions, it exhibits a change in fluorescence . This change can be used to detect the presence and concentration of copper (Ⅱ) ions in a system .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and alkalinity . For instance, certain derivatives of the compound exhibit aggregation-induced emission (AIE) characteristics and show regular responses to changes in temperature and alkalinity . Additionally, the compound’s fluorescence emission intensity and sensitivity to copper (Ⅱ) ion detection can be enhanced when irradiated to the 302 nm photostationary state (PSS) .

Safety and Hazards

properties

IUPAC Name |

1H-indole-7-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-12-9(13)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFMBDUFIJHHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351888 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321309-24-4 | |

| Record name | 1H-indole-7-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)